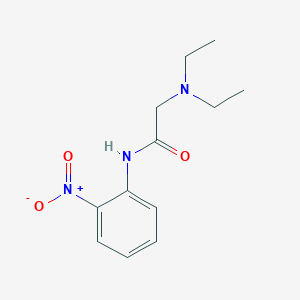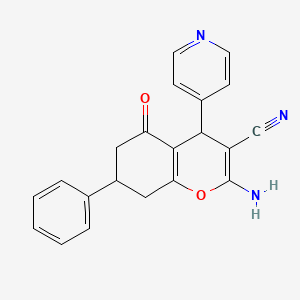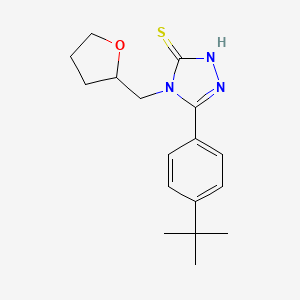
N~2~,N~2~-diethyl-N~1~-(2-nitrophenyl)glycinamide
Übersicht
Beschreibung
N~2~,N~2~-diethyl-N~1~-(2-nitrophenyl)glycinamide, commonly known as DENG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DENG is a glycine derivative and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
DENG acts as a glycine receptor agonist and enhances the activity of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of various physiological processes, including synaptic transmission, pain perception, and motor control. DENG has been found to enhance the activity of glycine receptors by increasing the affinity of the receptor for glycine and prolonging the duration of receptor activation.
Biochemical and Physiological Effects:
DENG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy and to reduce pain perception in animal models of neuropathic pain. DENG has also been found to reduce inflammation in animal models of inflammatory bowel disease. Additionally, DENG has been found to protect against neurotoxicity induced by amyloid-β peptide, a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DENG has several advantages for use in lab experiments. It is a highly specific glycine receptor agonist and can be used to study the role of glycine receptors in various physiological processes. DENG is also relatively easy to synthesize and purify, making it readily available for use in research. However, DENG has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DENG. One area of research is the development of more potent and selective glycine receptor agonists based on the structure of DENG. Another area of research is the investigation of the potential use of DENG in the treatment of various neurological disorders, including epilepsy and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of DENG for use in research.
Wissenschaftliche Forschungsanwendungen
DENG has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. DENG has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease. Additionally, DENG has been used as a pharmacological tool to study the role of glycine receptors in the central nervous system.
Eigenschaften
IUPAC Name |
2-(diethylamino)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(4-2)9-12(16)13-10-7-5-6-8-11(10)15(17)18/h5-8H,3-4,9H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJLUCHRYRTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-N-(2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4084003.png)

![N-{1-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4084011.png)
![2-(1H-benzimidazol-1-yl)-1-[(2-methylphenoxy)methyl]ethyl acetate](/img/structure/B4084016.png)
![N-cyclopropyl-4-(5-methyl-2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4084027.png)

![1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4084030.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4084038.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4084042.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-(4-iodophenyl)acetamide](/img/structure/B4084051.png)


![dimethyl 2-(4-chlorobenzoyl)-2-ethyl-3-[2-(3-nitrophenyl)vinyl]-1,1-cyclopropanedicarboxylate](/img/structure/B4084087.png)
![3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4084101.png)